1,2-Di(thiophen-2-yl)ethane-1,2-dione

Description

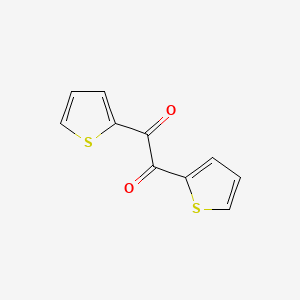

Structure

3D Structure

Properties

IUPAC Name |

1,2-dithiophen-2-ylethane-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O2S2/c11-9(7-3-1-5-13-7)10(12)8-4-2-6-14-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNWKVSDABPCZMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)C(=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10298198 | |

| Record name | 2,2'-Thenil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10298198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7333-07-5 | |

| Record name | 2,2'-Bithenoyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121393 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-Thenil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10298198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,2-Di(thiophen-2-yl)ethane-1,2-dione molecular structure

An In-depth Technical Guide on the Molecular Structure of 1,2-Di(thiophen-2-yl)ethane-1,2-dione

Authored by: A Senior Application Scientist

Introduction: The Significance of Thiophene-Based Diketones in Modern Chemistry

Thiophene-containing compounds are fundamental in contemporary materials science due to the electron-rich nature of the thiophene ring, which imparts unique electronic and optoelectronic properties. When integrated into a diketone structure, these molecules become exceptionally versatile building blocks for a diverse array of functional materials.[1] this compound, also known as 2,2'-Thenil, is a prominent example of such a molecule, featuring two thiophene rings attached to a central ethane-1,2-dione core.[2] This arrangement gives rise to its distinct electronic characteristics and wide-ranging applications in organic electronics, synthesis of heterocyclic compounds, and coordination chemistry.[1][2]

Molecular and Structural Properties

This compound is an organic compound with the molecular formula C₁₀H₆O₂S₂ and a molecular weight of approximately 222.29 g/mol .[2][3] It typically appears as a yellow solid that is insoluble in water but soluble in organic solvents such as ethanol and dichloromethane.[2]

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 7333-07-5 | [1][2] |

| Molecular Formula | C₁₀H₆O₂S₂ | [2][3] |

| Molecular Weight | 222.3 g/mol | [1][2] |

| Appearance | Yellow solid | [2] |

| Melting Point | 81-84 ºC | [3] |

| InChI Key | UNWKVSDABPCZMK-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | C1=CSC(=C1)C(=O)C(=O)C2=CC=CS2 | [2] |

Conformational Analysis

Computational studies have shown that this compound can exist in multiple stable conformations in solution.[2] The three-dimensional structure reveals that the thiophene rings can adopt both anti-like and syn-like conformations, with torsional angles of approximately 148° and 36°, respectively.[2]

Crystallographic Data

X-ray crystallographic analysis provides precise details of the molecular geometry.[2] The Cambridge Crystallographic Data Centre (CCDC) has structural data for this compound under the deposition number 182707.[2] While detailed crystallographic data for the title compound is not extensively documented in the readily available literature, analysis of related α-diketones suggests that the crystal packing is likely stabilized by a network of intermolecular interactions, including potential π-π stacking between the thiophene rings of adjacent molecules.[1][2]

Synthesis and Reactivity

The synthesis of this compound can be achieved through several pathways, primarily starting from thiophene precursors.

Synthetic Methodologies

A classical and fundamental approach is the Friedel-Crafts acylation of thiophene with oxalyl chloride, often catalyzed by a Lewis acid like aluminum chloride.[2] This reaction proceeds via electrophilic aromatic substitution at the reactive 2-position of the thiophene rings.[2]

Oxidation-based strategies offer a direct route to the α-diketone functionality.[1] Oxidizing agents such as pyridinium chlorochromate (PCC) can be effectively used to form the diketone from suitable precursors.[1] A more modern and efficient method involves the direct electrochemical oxidation of internal alkynes.[1]

Below is a diagram illustrating a common synthetic pathway.

Caption: Synthetic route via Friedel-Crafts acylation.

Chemical Reactivity

The chemical behavior of this compound is largely dictated by its diketone functionality and the presence of the thiophene rings.

-

Condensation Reactions: It readily reacts with amines and other nucleophiles to form imines or more complex heterocyclic compounds.[2]

-

Reduction Reactions: The carbonyl groups can be selectively reduced to the corresponding diol, 1,2-di(thiophen-2-yl)ethane-1,2-diol, using reducing agents like sodium borohydride (NaBH₄).[1][2]

-

Oxidation Reactions: The molecule can be oxidized to yield various derivatives, often involving the thiophene moieties.[2]

-

Derivatization: The thiophene rings are susceptible to electrophilic substitution reactions, such as halogenation (e.g., bromination), allowing for structural modification and tuning of the molecule's properties.[1]

The following diagram illustrates the key reactive sites of the molecule.

Caption: Reactivity map of the title compound.

Spectroscopic Characterization

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial tool for elucidating the molecular structure of this compound in solution.

¹H and ¹³C NMR Spectroscopy

The proton (¹H) NMR spectrum provides information about the chemical environment of the hydrogen atoms on the thiophene rings. The carbon-13 (¹³C) NMR spectrum reveals the different types of carbon atoms, with key signals for the carbonyl carbons of the ethane-1,2-dione bridge and the carbons of the thiophene rings.[1] The chemical shifts offer insights into the electronic structure of the molecule.[1]

| Nucleus | Expected Chemical Shifts (ppm) | Notes |

| ¹H | 7.0 - 8.0 | Signals corresponding to the protons on the thiophene rings. The exact shifts and coupling constants depend on the specific conformation and solvent. |

| ¹³C | 180 - 200 | Carbonyl carbons (C=O). |

| 120 - 150 | Carbons of the thiophene rings. |

Applications in Research and Development

The unique structural and electronic properties of this compound make it a valuable compound in several areas of scientific research.

Materials Science

It has been investigated for its potential in developing functional materials, particularly novel organic semiconductors for applications in organic electronics and optoelectronic devices.[2] Thiophene-containing polymers and oligomers are known for their high electrical conductivity, making them suitable for use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[1]

Organic Synthesis

As a versatile building block, it serves as a precursor for the synthesis of more complex molecules, especially heterocyclic compounds.[2] The reactive diketone functionality allows for a variety of condensation reactions, leading to a diverse range of heterocyclic systems with potential applications in medicinal chemistry.[1][2]

Coordination Chemistry and Catalysis

The diketone moiety can act as a ligand, forming complexes with metals.[1] These metal complexes can exhibit altered electronic properties, making them useful in catalysis or as sensor materials.[2]

Conclusion

This compound is a molecule of significant interest due to its unique molecular structure, which combines the electronic properties of thiophene with the reactivity of an α-diketone. Its versatile synthesis and reactivity make it a valuable intermediate in organic synthesis and a promising component in the development of advanced functional materials. Further research into its crystal engineering and the biological activities of its derivatives will likely open up new avenues for its application in both materials science and drug discovery.

References

-

ChemSynthesis. (2025, May 20). 1,2-dithiophen-2-yl-ethane-1,2-dione. Retrieved from [Link]

Sources

An In-depth Technical Guide to 1,2-Di(thiophen-2-yl)ethane-1,2-dione (CAS 7333-07-5)

This guide provides a comprehensive technical overview of 1,2-Di(thiophen-2-yl)ethane-1,2-dione, a versatile heterocyclic compound. Intended for researchers, medicinal chemists, and materials scientists, this document delves into its synthesis, chemical properties, and burgeoning applications, offering field-proven insights and detailed experimental considerations.

Introduction: The Significance of a Thiophene-Based α-Diketone

This compound, also known as 2,2'-Thenil, is an organic compound featuring two thiophene rings linked by an ethane-1,2-dione (α-diketone) bridge.[1] This unique molecular architecture, combining the electron-rich nature of the thiophene rings with the reactive diketone functionality, imparts distinct electronic and chemical properties.[1][2] These characteristics make it a valuable building block in contemporary organic synthesis and materials science.[2]

Thiophene-containing molecules are a cornerstone of modern chemistry, with applications ranging from organic electronics to pharmaceuticals.[2][3] The incorporation of the thiophene motif into a diketone structure opens avenues for creating novel organic semiconductors, functional polymers, and complex heterocyclic systems with potential biological activity.[1][2] While specific biological data for this compound is limited, the broader class of thiophene derivatives is known for a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[1][4][5]

Physicochemical and Structural Properties

This compound typically appears as a yellow solid.[1] It is insoluble in water but shows solubility in common organic solvents such as ethanol and dichloromethane.[1]

Key Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 7333-07-5 | [1][6][7] |

| Molecular Formula | C₁₀H₆O₂S₂ | [1][6][8] |

| Molecular Weight | 222.29 g/mol | [1][2][6] |

| Melting Point | 81-84 °C | [8] |

| Appearance | White to yellow powder/crystal | [9] |

| InChI Key | UNWKVSDABPCZMK-UHFFFAOYSA-N | [1][2] |

Molecular Geometry and Conformation

X-ray crystallographic studies have provided detailed insights into the three-dimensional structure of this compound.[1] The molecule is not perfectly planar, with the thiophene rings exhibiting torsional angles relative to the central diketone bridge. Computational studies have shown that both anti-like (torsional angle ~148°) and syn-like (torsional angle ~36°) conformations can exist in solution.[1] The crystal packing is stabilized by a network of intermolecular interactions.[1]

Synthesis and Chemical Reactivity

The synthesis of this compound can be achieved through several routes, primarily involving the coupling and oxidation of thiophene precursors.

Synthesis Methodologies

A prevalent method for synthesizing this compound is through a multi-step process that may involve the formation of the diketone from thiophene derivatives using reagents like thiamine hydrochloride and triethylamine, followed by an oxidation step, for which pyridinium chlorochromate (PCC) can be employed.[1][2] Another classical approach is the Friedel-Crafts acylation of thiophene with oxalyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.[1]

A modern and efficient approach involves the direct electrochemical oxidation of internal alkynes.[2] Additionally, photocatalytic methods offer a pathway where a photocatalyst, upon excitation, can initiate a radical-radical coupling of two thiophene-2-acyl radicals to form the desired product.[2]

Experimental Workflow: Friedel-Crafts Acylation

The following diagram illustrates a generalized workflow for the synthesis of this compound via a Friedel-Crafts acylation reaction.

Caption: Generalized workflow for Friedel-Crafts acylation synthesis.

Key Chemical Reactions

The diketone functionality makes this compound a versatile substrate for various chemical transformations.

-

Condensation Reactions: It readily reacts with amines and other nucleophiles to form imines and other heterocyclic compounds.[1][2] This reactivity is crucial for its use as a precursor in the synthesis of more complex molecules.[2]

-

Reduction Reactions: The carbonyl groups can be selectively reduced to the corresponding diol, 1,2-di(thiophen-2-yl)ethane-1,2-diol, using reducing agents like sodium borohydride (NaBH₄).[2]

-

Oxidation Reactions: The compound can undergo oxidation, which may involve the thiophene rings, leading to various derivatives.[1]

The electrophilic nature of the adjacent carbonyl carbons makes this molecule a prime target for nucleophilic addition reactions, which typically proceed through the formation of a tetrahedral intermediate.[2]

Applications in Research and Development

The unique electronic and structural features of this compound have led to its investigation in several high-technology fields.

Materials Science

Thiophene-based compounds are integral to the field of organic electronics due to their excellent charge transport properties.[2] this compound and its derivatives are being explored for their potential in:

-

Organic Semiconductors: As building blocks for conjugated polymers and oligomers used in organic field-effect transistors (OFETs).[1][2]

-

Organic Photovoltaics (OPVs): As donor materials in the active layer of solar cells.[2]

-

Organic Light-Emitting Diodes (OLEDs): For the development of emissive layers.[2]

Its ability to form complexes with metals also suggests potential applications in catalysis and chemical sensing.[1]

Logical Relationship: From Core Structure to Application

The following diagram illustrates how the core chemical features of this compound lead to its diverse applications.

Caption: From chemical structure to scientific application.

Medicinal Chemistry

The diketone functionality serves as a valuable handle for synthesizing a wide array of complex heterocyclic compounds, which are a major class of molecules in medicinal chemistry.[1][2] While this specific compound's biological activity is not extensively documented, the thiophene scaffold is a "privileged pharmacophore," appearing in numerous FDA-approved drugs.[3] Thiophene derivatives have demonstrated a broad range of biological activities, making this compound an attractive starting material for drug discovery programs.[3][4]

Analytical Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the hydrogen atoms on the thiophene rings. The chemical shifts and coupling constants would provide information about their specific chemical environments.[2] |

| ¹³C NMR | Resonances for the carbonyl carbons and the carbons of the two thiophene rings. |

| IR Spectroscopy | A strong absorption band characteristic of the C=O stretching of the α-diketone functional group. |

| Mass Spectrometry | A molecular ion peak corresponding to its molecular weight (222.29 m/z). |

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care. While a comprehensive, compound-specific safety data sheet (SDS) is the definitive source for safety information, general precautions for similar chemicals should be followed.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[10][11]

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood.[10][11] Avoid inhalation of dust and contact with skin and eyes.[11] Take precautionary measures against static discharge.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, away from heat, sparks, and open flames.[10] It may be air-sensitive and should be stored under an inert atmosphere.[10]

-

Incompatibilities: Avoid contact with strong oxidizing agents, reducing agents, and strong bases.[10]

Note: The toxicological properties of this compound have not been fully investigated.[10] Always consult the supplier-specific Safety Data Sheet (SDS) before handling.

Conclusion

This compound is a compound of significant interest due to its unique combination of a reactive diketone core and electron-rich thiophene rings. Its versatility as a synthetic intermediate makes it a valuable tool for chemists developing novel materials for organic electronics and exploring new scaffolds for medicinal applications. As research in these areas continues to expand, the importance and utility of this compound are poised to grow.

References

-

Crystal structure of 1,2-di(1-(thiophen-2-yl)ethanone)hydrazine, C12H12N2S2. Available at: [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH. Available at: [Link]

-

1,2-dithiophen-2-yl-ethane-1,2-dione - ChemSynthesis. Available at: [Link]

-

Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation - PMC - NIH. Available at: [Link]

-

Synthesis, Reactions and Medicinal Uses of Thiophene - Pharmaguideline. Available at: [Link]

-

The Significance of Thiophene in Medicine: A Systematic Review of the Literature - Cognizance Journal of Multidisciplinary Studies. Available at: [Link]

-

Heterocyclic compounds - Thiophene - Synthesis of Thiophene - Characteristic reactions of Thiophene - Medicinal uses of Thiophene | PPTX - Slideshare. Available at: [Link]

-

Optical properties of furanic and thiophenic ethane-1,2-diones: A combined experimental and theoretical study | Request PDF - ResearchGate. Available at: [Link]

-

trans-1,2-Di(2-thienyl)ethylene | C10H8S2 | CID 5375272 - PubChem. Available at: [Link]

-

Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation - Semantic Scholar. Available at: [Link]

-

1,2-Di(thiophen-2-yl)ethyne - MySkinRecipes. Available at: [Link]

-

1,2-diphenyl-1,2-di(thiophen-2-yl)ethane-1,2-diol | Chemsrc. Available at: [Link]

-

Thienothiophenes, Dithienothiophenes, and Thienoacenes: Syntheses, Oligomers, Polymers, and Properties | Chemical Reviews - ACS Publications. Available at: [Link]

-

(PDF) Thiophenium-ylides: Synthesis and reactivity - ResearchGate. Available at: [Link]

-

1-(THIOPHEN-2-YL)ETHAN-1-ONE | CAS 88-15-3 - Matrix Fine Chemicals. Available at: [Link]

Sources

- 1. Buy this compound | 7333-07-5 [smolecule.com]

- 2. This compound (CAS 7333-07-5) [benchchem.com]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cognizancejournal.com [cognizancejournal.com]

- 5. benchchem.com [benchchem.com]

- 6. cyclicpharma.com [cyclicpharma.com]

- 7. 7333-07-5|this compound|BLD Pharm [bldpharm.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. CAS 7333-07-5: 2,2'-thenil | CymitQuimica [cymitquimica.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

physical and chemical properties of 1,2-Di(thiophen-2-yl)ethane-1,2-dione

An In-Depth Technical Guide to 1,2-Di(thiophen-2-yl)ethane-1,2-dione: Properties, Reactivity, and Applications

Abstract

This compound, also known as 2,2'-Thenil, is a significant heterocyclic α-diketone that serves as a highly versatile building block in both materials science and medicinal chemistry. Its structure, featuring two electron-rich thiophene rings flanking a reactive diketone bridge, imparts unique electronic properties and synthetic accessibility. This guide provides a comprehensive overview of its physical and chemical properties, spectroscopic characterization, key synthetic and derivatization strategies, and its current and potential applications for researchers, scientists, and drug development professionals. We delve into the mechanistic underpinnings of its reactivity and provide field-proven experimental protocols for its synthesis and transformation.

Introduction: The Significance of Thiophene-Based α-Diketones

Thiophene-based organic compounds are a cornerstone of modern materials science and medicinal chemistry. The thiophene ring, an electron-rich aromatic heterocycle, facilitates electron delocalization, making it a critical component in conjugated systems with desirable electronic and optoelectronic properties.[1] When this moiety is incorporated into an α-diketone structure like this compound, the resulting molecule gains a powerful and reactive functional handle.[2] The electrophilic nature of the adjacent carbonyl carbons opens pathways for a multitude of chemical transformations, particularly nucleophilic additions and condensation reactions.[1][2]

This unique combination of a conjugated thiophene system and a reactive diketone core makes 2,2'-Thenil an invaluable precursor for:

-

Organic Electronics: Synthesizing conjugated polymers and oligomers with high charge mobility for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[2]

-

Heterocyclic Chemistry: Acting as a scaffold to build more complex heterocyclic systems, which are a vast and vital class of molecules in medicinal chemistry with diverse biological activities.[2]

-

Coordination Chemistry: The diketone moiety can function as a bidentate ligand, forming stable complexes with various metals, opening avenues in catalysis and sensor development.[2]

Core Molecular and Physical Properties

The fundamental properties of this compound are summarized below. It typically presents as a yellow crystalline solid, which is insoluble in water but shows good solubility in common organic solvents such as dichloromethane and ethanol.[2]

| Property | Value | Source |

| CAS Number | 7333-07-5 | [1][3] |

| Molecular Formula | C₁₀H₆O₂S₂ | [2][4] |

| Molecular Weight | ~222.29 g/mol | [2][4] |

| Appearance | White to Yellow powder/crystal | [2] |

| Melting Point | 81-85 °C | [4] |

| Solubility | Insoluble in water; Soluble in ethanol, dichloromethane | [2] |

| InChI Key | UNWKVSDABPCZMK-UHFFFAOYSA-N | [1] |

Structural Analysis

X-ray crystallographic data reveals the precise three-dimensional geometry of the molecule.[2] Computational studies have shown that the molecule can exist in multiple stable conformations, primarily distinguished by the relative orientation of the two thiophene rings. These are often described as anti-like and syn-like conformations, with torsional angles of approximately 148° and 36°, respectively.[2] This conformational flexibility can influence its packing in the solid state and its interactions in solution. The crystal packing is stabilized by a network of intermolecular interactions, including potential charge-transfer interactions between the electron-rich thiophene rings of adjacent molecules.[2]

Caption: Molecular Structure of this compound.

Spectroscopic and Analytical Characterization

Elucidating the structure of 2,2'-Thenil and its derivatives relies heavily on modern spectroscopic techniques, with NMR being paramount.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution ¹H and ¹³C NMR spectroscopy are indispensable for confirming the molecular structure in solution.[1]

-

¹H NMR: The proton spectrum provides detailed information about the electronic environment of the hydrogen atoms on the thiophene rings. One would expect to see distinct signals for the protons at the 3, 4, and 5-positions of the thiophene rings, with characteristic coupling constants.

-

¹³C NMR: The carbon spectrum is crucial for identifying all unique carbon atoms. The most downfield signals correspond to the electrophilic carbonyl carbons of the dione bridge. The signals for the thiophene carbons provide insight into the electronic structure of the rings.[1]

| Nucleus | Predicted Chemical Shift (ppm) | Assignment |

| ¹³C | ~180-195 | Carbonyl carbons (C=O) |

| ¹³C | ~125-145 | Thiophene ring carbons |

| ¹H | ~7.0-8.0 | Thiophene ring protons |

Note: Actual chemical shifts can vary based on the solvent and experimental conditions.

Synthesis and Derivatization Strategies

The synthesis of 2,2'-Thenil can be achieved through several reliable pathways starting from common thiophene precursors.[1]

Core Synthesis Pathways

The most prominent and versatile method is the Friedel-Crafts acylation of thiophene with oxalyl chloride, which proceeds via a double electrophilic aromatic substitution.[1][2] Alternative strategies include the controlled oxidation of precursor molecules.[1][2]

Caption: Key synthetic routes to 2,2'-Thenil.

Protocol 1: Synthesis via Friedel-Crafts Acylation of Thiophene

This protocol describes a robust method for synthesizing the title compound, leveraging a classical electrophilic aromatic substitution mechanism.[2] The causality behind this choice is its high efficiency and reliance on readily available starting materials.

Materials:

-

Thiophene

-

Oxalyl chloride

-

Aluminum chloride (AlCl₃, anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (HCl, dilute aqueous solution)

-

Sodium bicarbonate (saturated aqueous solution)

-

Magnesium sulfate (anhydrous)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

-

Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Catalyst Suspension: Charge the flask with anhydrous aluminum chloride and anhydrous DCM under a nitrogen atmosphere. Cool the suspension to 0 °C using an ice bath.

-

Acylating Agent Addition: Dissolve oxalyl chloride in anhydrous DCM and add it dropwise to the cooled AlCl₃ suspension via the dropping funnel over 30 minutes. The formation of the acylium ion intermediate is critical for the subsequent electrophilic attack.

-

Thiophene Addition: Dissolve thiophene in anhydrous DCM and add it dropwise to the reaction mixture, maintaining the temperature at 0 °C. Stir the reaction for 2-4 hours at this temperature.

-

Quenching: Carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated HCl. This step hydrolyzes the aluminum complexes and protonates any intermediates.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol) to obtain pure this compound.

Functional Modification and Derivatization

A key advantage of 2,2'-Thenil is the ability to chemically modify the thiophene rings, allowing for the fine-tuning of its electronic and physical properties. Electrophilic substitution reactions, such as halogenation, are commonly employed.[1] For instance, bromination can be performed regioselectively to produce precursors like 1,2-bis(5-bromothiophen-2-yl)ethane-1,2-dione, which is a crucial monomer for creating conjugated polymers via cross-coupling reactions.[1][5]

Chemical Reactivity and Mechanistic Insights

The reactivity of 2,2'-Thenil is dominated by the electrophilic character of its α-diketone bridge.

Caption: Reactivity map of the diketone core.

Nucleophilic Addition and Condensation

The adjacent carbonyl carbons are prime targets for nucleophilic attack.[1] This reactivity is foundational to its use as a synthetic intermediate. Condensation reactions with binucleophiles, such as diamines, are particularly valuable. This allows for the construction of complex fused heterocyclic systems, which are prevalent scaffolds in pharmacologically active molecules.[2]

Reduction to Diols

The diketone functionality can be selectively reduced to the corresponding 1,2-diol using standard reducing agents. Sodium borohydride (NaBH₄) is an effective and mild choice for this transformation, affording 1,2-di(thiophen-2-yl)ethane-1,2-diol in high yield.[1][5] The mechanism involves the nucleophilic transfer of a hydride ion from the borohydride complex to the electrophilic carbonyl carbon.

Protocol 2: Selective Reduction to 1,2-Di(thiophen-2-yl)ethane-1,2-diol

This protocol provides a self-validating system for the high-yield reduction of the diketone. The choice of NaBH₄ is based on its selectivity for ketones over other functional groups and its operational simplicity.[5]

Materials:

-

This compound

-

Sodium borohydride (NaBH₄)

-

Methanol or Ethanol

-

Deionized water

-

Ethyl acetate

-

Magnetic stirrer, round-bottom flask, ice bath

Procedure:

-

Dissolution: Dissolve this compound in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermic reaction and prevent side reactions.

-

Reductant Addition: Add sodium borohydride portion-wise to the stirred solution over 20-30 minutes. Monitor the reaction by TLC until the starting material is consumed.

-

Quenching: Slowly add deionized water to the flask to quench the excess NaBH₄.

-

Solvent Removal: Remove the bulk of the alcohol solvent under reduced pressure.

-

Extraction: Add ethyl acetate to the remaining aqueous mixture and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

-

Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: The resulting crude diol can be purified by crystallization from a suitable solvent to yield the final product.[5]

Applications in Research and Development

Materials Science

The unique electronic structure of 2,2'-Thenil makes it an attractive building block for functional organic materials.[2] Its derivatives can be polymerized to form conjugated polymers with tailored semiconducting properties. The planarity and potential for π-stacking facilitate efficient charge transport, a critical requirement for high-performance organic electronic devices.[6]

Medicinal Chemistry and Drug Development

While specific biological activity for 2,2'-Thenil itself is not extensively documented, its true value lies in its role as a versatile synthetic intermediate.[2] The thiophene nucleus is a well-known "privileged scaffold" in medicinal chemistry, present in numerous approved drugs and clinical candidates.[5][7] Compounds containing the thiophene motif exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][5][7] By using 2,2'-Thenil as a starting point, medicinal chemists can rapidly access libraries of complex heterocyclic compounds for high-throughput screening and lead optimization in drug discovery programs.[2]

Conclusion and Future Outlook

This compound is more than just a simple organic molecule; it is a powerful and versatile platform for innovation. Its combination of an electron-rich thiophene framework and a reactive diketone core provides a robust foundation for the development of advanced materials and novel therapeutic agents. Future research will likely focus on expanding its derivatization chemistry to create materials with precisely engineered optoelectronic properties, exploring its coordination chemistry to develop novel catalysts, and leveraging its synthetic accessibility to build complex molecular architectures for targeted biological applications.

References

- Benchchem. (n.d.). This compound | 7333-07-5.

-

Zhang, H., & Jian, F.-F. (2014, February 11). Crystal structure of 1,2-di(1-(thiophen-2-yl)ethanone)hydrazine, C12H12N2S2. ResearchGate. Retrieved from [Link]

-

Seferoğlu, Z., et al. (n.d.). Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation. PMC - NIH. Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). 1,2-dithiophen-2-yl-ethane-1,2-dione. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Optical properties of furanic and thiophenic ethane-1,2-diones: A combined experimental and theoretical study. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation and Crystal Structure of 1,2-Bis(2,5-Dimethylthiophen-3-Yl)ethane-1,2-Dione. Retrieved from [Link]

-

Chemsrc. (2025, August 26). 1,2-diphenyl-1,2-di(thiophen-2-yl)ethane-1,2-diol. Retrieved from [Link]

-

PubChem. (n.d.). 1,2-diphenyl(113C)ethane-1,2-dione. Retrieved from [Link]

-

ACS Publications. (n.d.). Thienothiophenes, Dithienothiophenes, and Thienoacenes: Syntheses, Oligomers, Polymers, and Properties | Chemical Reviews. Retrieved from [Link]

-

PubMed Central. (n.d.). Therapeutic importance of synthetic thiophene. Retrieved from [Link]

Sources

- 1. This compound (CAS 7333-07-5) [benchchem.com]

- 2. Buy this compound | 7333-07-5 [smolecule.com]

- 3. 7333-07-5|this compound|BLD Pharm [bldpharm.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buy 1,2-Di(thiophen-2-yl)ethyne (EVT-3187228) | 23975-15-7 [evitachem.com]

- 7. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of a Thiophene-Based α-Diketone

An In-depth Technical Guide: 1,2-Di(thiophen-2-yl)ethane-1,2-dione

Abstract: This technical guide provides a comprehensive overview of this compound, a pivotal α-diketone valued for its versatile applications in materials science and as a precursor in medicinal chemistry. The document delineates its formal IUPAC nomenclature, physicochemical properties, and detailed synthetic pathways, with a focus on the mechanistic underpinnings of these transformations. Key aspects of its chemical reactivity, including reductions, condensations, and ring functionalization, are explored. Furthermore, this guide details the analytical techniques for its structural elucidation and discusses its significant role as a building block for advanced functional materials and complex heterocyclic systems. The content is structured to serve as an essential resource for researchers, chemists, and professionals engaged in drug development and materials innovation.

This compound, also known by its common name 2,2'-Thenil, is an organic compound that stands at the intersection of materials science and synthetic chemistry.[1] Its molecular architecture, featuring a central ethane-1,2-dione (α-diketone) core flanked by two thiophene rings, imparts a unique combination of electronic properties and chemical reactivity.[1] Thiophene-based compounds are a cornerstone of modern materials science, primarily because thiophene is an electron-rich heterocycle that facilitates electron delocalization, a critical property for organic electronics.

The significance of this molecule stems from two primary attributes:

-

A Versatile Synthetic Building Block: The diketone functionality is highly reactive and serves as a handle for numerous chemical transformations, particularly condensation reactions, making it a valuable intermediate for constructing more complex heterocyclic systems with potential pharmacological activity.[1]

-

A Precursor to Functional Materials: The presence of two thiophene rings allows this molecule to serve as a monomer or a key component in the synthesis of novel organic semiconductors, conductive polymers, and optoelectronic devices.[1]

This guide offers an in-depth exploration of this compound, from its fundamental properties to its advanced applications, providing the technical detail required by professionals in the field.

Nomenclature and Physicochemical Properties

IUPAC Nomenclature and Identification

-

Preferred IUPAC Name: this compound

-

Common Synonym: 2,2'-Thenil

-

CAS Number: 7333-07-5[2]

The IUPAC name precisely describes the structure: an "ethane-1,2-dione" backbone substituted at the 1 and 2 positions with "thiophen-2-yl" groups, indicating that each thiophene ring is attached via its second carbon atom.

Molecular Structure and Key Features

The molecule's reactivity is dominated by the electrophilic nature of the adjacent carbonyl carbons and the nucleophilic character of the electron-rich thiophene rings.[2] Computational studies have shown that the molecule can exist in multiple stable conformations, primarily distinguished by the relative orientation of the two thiophene rings, which can adopt anti-like and syn-like arrangements with varying torsional angles.[1]

Physicochemical Data Summary

The fundamental properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₆O₂S₂ | [1][3] |

| Molecular Weight | 222.29 g/mol | [1][3] |

| Appearance | Yellow solid | [1] |

| Melting Point | 81-84 °C | [3] |

| Solubility | Insoluble in water; Soluble in ethanol, dichloromethane | [1] |

| InChI Key | UNWKVSDABPCZMK-UHFFFAOYSA-N | [2] |

Synthesis and Mechanistic Pathways

The construction of the this compound core can be accomplished through several synthetic routes, with the choice of method often depending on precursor availability, desired scale, and reaction efficiency.

Overview of Synthetic Strategies

The most prevalent methods fall into two main categories:

-

Friedel-Crafts Acylation: A classic and direct approach involving the double acylation of thiophene with an appropriate acylating agent.[1]

-

Oxidation of Precursors: Formation of the α-diketone by oxidizing a suitable two-carbon-linked thiophene precursor.

The Friedel-Crafts pathway is often preferred for its straightforward nature and use of readily available starting materials.

Detailed Protocol: Friedel-Crafts Acylation of Thiophene

This method leverages the high reactivity of the 2-position of the thiophene ring towards electrophilic aromatic substitution.

Objective: To synthesize this compound from thiophene and oxalyl chloride.

Materials:

-

Thiophene

-

Oxalyl chloride

-

Aluminum chloride (AlCl₃) or another suitable Lewis acid

-

Anhydrous dichloromethane (DCM) or a similar inert solvent

-

Hydrochloric acid (aq., dilute)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard glassware for inert atmosphere reactions

Step-by-Step Methodology:

-

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous DCM and the Lewis acid catalyst (e.g., AlCl₃). The suspension is cooled to 0 °C in an ice bath.

-

Formation of Acylium Ion: Oxalyl chloride, dissolved in anhydrous DCM, is added dropwise to the cooled catalyst suspension. This step is critical as it generates the highly reactive bis-acylium ion intermediate, the key electrophile for the reaction. The choice of a strong Lewis acid is causal to efficiently abstracting chloride ions from oxalyl chloride.

-

Electrophilic Substitution: Thiophene, dissolved in anhydrous DCM, is added dropwise to the reaction mixture while maintaining the temperature at 0 °C. The electron-rich thiophene attacks the acylium ion, leading to a double acylation event. The reaction is typically stirred for several hours to ensure completion.

-

Workup and Quenching: The reaction is carefully quenched by pouring it over crushed ice and dilute HCl. This step hydrolyzes the aluminum complexes and neutralizes the catalyst. The organic layer is separated.

-

Purification: The organic layer is washed sequentially with water, saturated sodium bicarbonate solution (to remove acidic impurities), and brine. It is then dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

Final Product Isolation: The resulting crude solid is purified, typically by recrystallization from a suitable solvent like ethanol, to yield the final product as a yellow crystalline solid.

Mechanistic Diagram: Friedel-Crafts Acylation

Caption: Common derivatization reactions of the title compound.

Structural Elucidation and Characterization

A combination of spectroscopic and analytical techniques is essential for confirming the identity and purity of this compound.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy provides clear signals for the protons on the thiophene rings, typically appearing in the aromatic region (7.0-8.0 ppm). [4]The coupling patterns (doublets of doublets) are diagnostic for the 2-substituted thiophene motif. ¹³C NMR will show characteristic peaks for the carbonyl carbons (~190 ppm) in addition to the signals for the thiophene carbons. [4]* Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is a strong absorption band corresponding to the C=O stretching vibration of the ketone groups, typically found in the range of 1650-1670 cm⁻¹. [4]

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive proof of structure and offers insights into the molecule's three-dimensional geometry and packing in the solid state. [1]Crystallographic data for this compound has been deposited in the Cambridge Crystallographic Data Centre (CCDC number 182707), confirming its molecular structure. [1]Such studies reveal the planarity of the dione bridge and the torsional angles between the thiophene rings and the central carbonyl groups, which influence crystal packing and intermolecular interactions like π-π stacking.

Characterization Data Summary

| Technique | Key Observables | Expected Values / Region |

| ¹H NMR | Thiophene Protons | 7.0 - 8.0 ppm (multiplets) |

| ¹³C NMR | Carbonyl Carbons (C=O) | ~190-194 ppm |

| Thiophene Carbons | 128 - 145 ppm | |

| IR Spectroscopy | Carbonyl Stretch (ν_C=O) | 1650 - 1670 cm⁻¹ (strong) |

| Mass Spectrometry | Molecular Ion Peak [M+H]⁺ | m/z ≈ 223.0 |

Applications in Research and Development

The unique structure of this compound makes it a valuable platform molecule for innovation in several scientific domains.

Materials Science

In materials science, the compound is primarily used as a monomer or building block for functional organic materials. Thiophene-containing polymers are known for their high electrical conductivity due to electron delocalization along their conjugated backbone. By incorporating the this compound unit, scientists can synthesize polymers with tailored electronic and optical properties for use in:

-

Organic Field-Effect Transistors (OFETs)

-

Organic Photovoltaics (OPVs)

-

Organic Light-Emitting Diodes (OLEDs)

Drug Discovery and Medicinal Chemistry

While the title compound itself has limited reported biological activity, its true value lies in its role as a synthetic intermediate. [1]Thiophene-containing compounds are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiseizure properties. [1][5][6]The diketone core of this compound is a powerful anchor for building diverse libraries of more complex heterocyclic molecules through condensation reactions, enabling the exploration of new chemical space for drug discovery. [1]

Conclusion

This compound is a molecule of significant academic and industrial interest. Its straightforward synthesis, well-defined chemical reactivity, and the inherent electronic properties of its thiophene moieties establish it as a cornerstone building block. For materials scientists, it offers a pathway to novel conjugated polymers and organic electronic devices. For medicinal chemists, it serves as a versatile and powerful scaffold for the synthesis of complex heterocyclic compounds with therapeutic potential. The continued exploration of this compound and its derivatives promises to unlock further innovations across multiple scientific disciplines.

References

-

Zhang, H., & Jian, F.-F. (2014). Crystal structure of 1,2-di(1-(thiophen-2-yl)ethanone)hydrazine, C12H12N2S2. Zeitschrift für Kristallographie - New Crystal Structures. Available from: [Link]

-

Al-Zoubi, R. M., et al. (2018). Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation. Turkish Journal of Chemistry. Available from: [Link]

-

ChemSynthesis. 1,2-dithiophen-2-yl-ethane-1,2-dione. Available from: [Link]

-

Matrix Fine Chemicals. 1-(THIOPHEN-2-YL)ETHAN-1-ONE | CAS 88-15-3. Available from: [Link]

-

Lukeš, V., et al. (2007). Optical properties of furanic and thiophenic ethane-1,2-diones: A combined experimental and theoretical study. Journal of Molecular Structure: THEOCHEM. Available from: [Link]

-

Irie, M., et al. (2000). Preparation and Crystal Structure of 1,2-Bis(2,5-Dimethylthiophen-3-Yl)ethane-1,2-Dione. Chemical Reviews. Available from: [Link]

-

PubChem. 1,2-diphenyl(113C)ethane-1,2-dione. Available from: [Link]

-

Chemsrc. 1,2-diphenyl-1,2-di(thiophen-2-yl)ethane-1,2-diol. Available from: [Link]

-

Kumar, T. S., et al. (2015). Thienothiophenes, Dithienothiophenes, and Thienoacenes: Syntheses, Oligomers, Polymers, and Properties. Chemical Reviews. Available from: [Link]

-

Siddiqui, N., et al. (2017). Therapeutic importance of synthetic thiophene. Journal of Applied Pharmaceutical Science. Available from: [Link]

-

Wróbel, T. M., et al. (2022). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. Molecules. Available from: [Link]

Sources

- 1. Buy this compound | 7333-07-5 [smolecule.com]

- 2. This compound (CAS 7333-07-5) [benchchem.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

solubility of 1,2-Di(thiophen-2-yl)ethane-1,2-dione in organic solvents

An In-depth Technical Guide to the Solubility of 1,2-Di(thiophen-2-yl)ethane-1,2-dione in Organic Solvents

Abstract

Introduction: The Significance of Solubility in a Research Context

This compound, also known as 2,2'-thenil, is a yellow crystalline solid with the molecular formula C₁₀H₆O₂S₂.[1][2] Its structure, featuring two thiophene rings attached to an ethane-1,2-dione linker, imparts unique electronic properties that are leveraged in the development of novel organic semiconductors and as a precursor for complex heterocyclic compounds.[1] In any application, from synthesis and purification to formulation and biological screening, a thorough understanding of its solubility is paramount. The choice of solvent can dictate reaction kinetics, product yield and purity, crystal morphology, and bioavailability. This guide is designed to bridge the current knowledge gap by providing a foundational understanding of the factors governing the solubility of this compound and practical protocols for its quantitative determination.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[3] This adage suggests that substances with similar polarities are more likely to be soluble in one another. The polarity of a molecule is determined by the distribution of electron density across its structure.

Molecular Structure and Polarity of this compound

This compound is a molecule of moderate polarity. The presence of electronegative oxygen and sulfur atoms in the carbonyl and thiophene groups, respectively, creates bond dipoles. However, the relatively symmetrical arrangement of these polar groups in the molecule can lead to a partial cancellation of these dipoles, resulting in a lower overall molecular polarity than might be expected from the sum of its parts. The thiophene rings themselves are aromatic and contribute to the nonpolar character of the molecule.

Caption: Molecular structure of this compound.

Influence of Solvent Properties

Organic solvents can be broadly categorized based on their polarity:

-

Polar Protic Solvents (e.g., ethanol, methanol): These solvents possess a hydrogen atom bonded to an electronegative atom (like oxygen) and can engage in hydrogen bonding.

-

Polar Aprotic Solvents (e.g., acetone, ethyl acetate, dichloromethane, THF): These solvents have a significant dipole moment but lack O-H or N-H bonds, so they cannot donate hydrogen bonds.

-

Nonpolar Solvents (e.g., hexane, toluene): These solvents have low dielectric constants and do not have a significant separation of charge.

Based on its moderately polar nature, this compound is expected to be more soluble in polar aprotic and some polar protic solvents and less soluble in highly nonpolar or highly polar (like water) solvents.[1]

Comparison with a Structural Analog: Benzil

A useful approach to estimating solubility is to examine a structurally similar compound. Benzil (1,2-diphenylethane-1,2-dione) is an excellent analog, with phenyl rings replacing the thiophene rings. Benzil is a yellow crystalline solid that is sparingly soluble in water but soluble in many organic solvents like ethanol, acetone, and chloroform.[4][5][6] Given the structural similarities, the solubility behavior of this compound is anticipated to be comparable to that of benzil.

Expected Solubility Profile

While precise quantitative data is not widely published, based on the principles of "like dissolves like" and comparison with benzil, the following table provides an estimated solubility profile for this compound in common organic solvents at ambient temperature.

| Solvent Class | Solvent | Expected Solubility | Rationale |

| Polar Protic | Ethanol | Soluble | The moderate polarity of ethanol allows for favorable interactions with the polar carbonyl groups of the solute.[1] |

| Methanol | Soluble | Similar to ethanol, methanol's polarity should facilitate dissolution. | |

| Polar Aprotic | Dichloromethane | Soluble | As a good solvent for many organic compounds of moderate polarity, dichloromethane is expected to readily dissolve this compound.[1] |

| Acetone | Soluble | The polar nature of the ketone functional group in acetone will interact favorably with the dione moiety of the solute. | |

| Tetrahydrofuran (THF) | Soluble | THF is a versatile solvent for a wide range of organic compounds and is expected to be a good solvent for this compound. | |

| Ethyl Acetate | Moderately Soluble | Ethyl acetate is a moderately polar solvent. The compound is likely to be soluble, especially with heating, making it a potential candidate for recrystallization. | |

| Nonpolar | Hexane | Sparingly Soluble | The significant difference in polarity between the moderately polar solute and the nonpolar solvent will likely result in low solubility. However, it may be useful as an anti-solvent in recrystallization. A related compound was recrystallized from hot hexane.[7] |

| Toluene | Sparingly Soluble | While toluene has some aromatic character that might interact with the thiophene rings, its overall nonpolar nature suggests limited solubility. | |

| Aqueous | Water | Insoluble | The nonpolar hydrocarbon-like portions of the molecule and the lack of strong hydrogen bonding capability with water lead to very poor aqueous solubility.[1][8] |

Experimental Determination of Solubility

For many research applications, a precise, quantitative measure of solubility is required. The following section details a robust experimental protocol for determining the solubility of this compound.

The Shake-Flask Method: A Gold Standard

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent.

Principle: An excess amount of the solid solute is agitated in the solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The concentration of the solute in the saturated solution is then determined analytically.

Caption: Workflow of the shake-flask method for solubility determination.

Step-by-Step Experimental Protocol

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound and add it to a known volume of the desired organic solvent in a sealed vial or flask. The excess solid should be clearly visible.

-

Place the sealed container in a shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to remove any undissolved particles.

-

Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical instrument to be used.

-

-

Concentration Analysis using UV-Vis Spectroscopy:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to generate a calibration curve.

-

Measure the absorbance of the diluted sample solution at the same λmax.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as g/L or mol/L.

-

Factors Influencing Solubility

Several factors can affect the solubility of this compound:

-

Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature. This is because the dissolution process is often endothermic, and applying heat provides the energy needed to overcome the lattice energy of the crystal and the intermolecular forces in the solvent. This property is exploited in recrystallization, a common purification technique.[9][10][11][12]

-

Purity of the Compound: Impurities can disrupt the crystal lattice of the solute, which can either increase or decrease its apparent solubility. It is crucial to use a pure sample of this compound for accurate solubility measurements.

-

Presence of Other Solutes: The presence of other substances in the solvent can alter its properties and, consequently, the solubility of the compound of interest.

Safety and Handling

When working with this compound and organic solvents, it is imperative to adhere to standard laboratory safety procedures.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13]

-

Ventilation: Handle the compound and all organic solvents in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

-

Fire Safety: this compound is a combustible solid.[13] Keep it away from open flames and sources of ignition. Many organic solvents are flammable.

-

Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

This technical guide has provided a comprehensive overview of the . While a definitive quantitative dataset is not yet established in the literature, a strong predictive framework based on molecular structure and analogy to benzil has been presented. The detailed experimental protocol for the shake-flask method provides researchers with a reliable means to determine precise solubility values tailored to their specific needs. A thorough understanding of solubility is not merely an academic exercise; it is a critical component of successful research and development in the many fields where this versatile compound finds application.

References

- Smolecule. (2023, August 15). This compound.

- Sigma-Aldrich. (n.d.). 2,2'-Thenil 98%.

- ChemicalBook. (2024, September 11). Benzil: Chemical property, Synthesis, and uses.

- ChemicalBook. (2024, December 3). Benzil: A Versatile Reagent in Organic Chemistry and Beyond.

- Wikipedia. (n.d.). Benzil.

- ChemicalBook. (n.d.). Furil CAS#: 492-94-4.

- Solubility of Things. (n.d.). Furfuryl alcohol.

- NIH. (n.d.). 2,2'-Thenil. PubChem Compound Database.

- Khan Academy. (n.d.). Solubility of organic compounds.

- MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide.

- ResearchGate. (n.d.). The solvents used, grouped by polarity and proticity.

- Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry with Nadia Korovina [Video]. YouTube.

- Professor Dave Explains. (2020, January 10).

- Professor Dave Explains. (2022, December 5). Recrystallization and Melting Point Analysis [Video]. YouTube.

- CUNY. (n.d.). Purification by Recrystallization.

- European Patent Office. (2011, November 24). Methods of making fused thiophenes (EP 2571888 B1).

- NIH. (n.d.). Furil. PubChem Compound Database.

- Grokipedia. (n.d.). Benzil.

- ACS Publications. (n.d.). Thienothiophenes, Dithienothiophenes, and Thienoacenes: Syntheses, Oligomers, Polymers, and Properties. Chemical Reviews.

- Sigma-Aldrich. (n.d.). 2,2'-Thenil 98%.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. 噻吩偶姻 98% | Sigma-Aldrich [sigmaaldrich.cn]

- 3. benchchem.com [benchchem.com]

- 4. Benzil: Chemical property, Synthesis, and uses_Chemicalbook [chemicalbook.com]

- 5. Benzil: A Versatile Reagent in Organic Chemistry and Beyond_Chemicalbook [chemicalbook.com]

- 6. Benzil - Wikipedia [en.wikipedia.org]

- 7. data.epo.org [data.epo.org]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. youtube.com [youtube.com]

- 12. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 13. tandfonline.com [tandfonline.com]

1,2-Di(thiophen-2-yl)ethane-1,2-dione melting point and boiling point

An In-Depth Technical Guide to 1,2-Di(thiophen-2-yl)ethane-1,2-dione: Physicochemical Properties and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Thiophene-Based Diketone

This compound, also known as 2,2'-thenil, is an organic compound featuring two thiophene rings linked by an ethane-1,2-dione backbone.[1] This unique molecular architecture, with the electron-rich thiophene moieties, imparts distinct electronic properties that make it a valuable precursor in the synthesis of a wide array of functional materials and complex heterocyclic systems.[1][2] Thiophene-containing compounds are of significant interest due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, positioning them as key scaffolds in medicinal chemistry.[1][3][4]

Physicochemical Properties: A Quantitative Overview

The physical and chemical characteristics of this compound are fundamental to its handling, reactivity, and application. The compound typically presents as a white to yellow crystalline solid and is insoluble in water but shows solubility in organic solvents such as ethanol and dichloromethane.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₆O₂S₂ | [1][5] |

| Molecular Weight | 222.28 - 222.3 g/mol | [1][2][5] |

| Melting Point | 81-84 °C / 81.0 to 85.0 °C | [5][6] |

| Boiling Point | Not available | [5] |

| Appearance | White to Yellow powder to crystal | [1][6] |

| Solubility | Insoluble in water; Soluble in ethanol and dichloromethane | [1] |

A Deeper Look at Melting and Boiling Points:

The melting point of this compound is consistently reported in the range of 81-85 °C.[5][6] This relatively sharp melting range suggests a crystalline solid with a well-defined lattice structure. The lack of a reported boiling point is common for organic solids of this molecular weight, as they may decompose at the high temperatures required for boiling under atmospheric pressure.[5] Techniques such as vacuum distillation would likely be necessary to distill the compound without significant degradation.

Synthesis and Reactivity: Crafting and Utilizing the Diketone

The synthesis of this compound can be approached through several synthetic routes, primarily involving the coupling and subsequent oxidation of thiophene derivatives.

Key Synthetic Strategies:

-

Friedel-Crafts Acylation: A classical and direct approach involves the Friedel-Crafts acylation of thiophene with oxalyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.[1] This reaction proceeds via electrophilic aromatic substitution at the electron-rich 2-position of the thiophene rings.[1] The causality behind this choice lies in the high reactivity of thiophene towards electrophiles and the ability of oxalyl chloride to act as a di-acylating agent.

-

Oxidation of Precursors: Another common strategy is the oxidation of a suitable precursor, such as 1,2-di(thiophen-2-yl)ethyne or 1,2-di(thiophen-2-yl)ethane. Oxidizing agents like pyridinium chlorochromate (PCC) can be effectively employed to form the α-diketone functionality.[1][2]

Experimental Protocol: Friedel-Crafts Acylation of Thiophene

This protocol outlines a general procedure for the synthesis of this compound via Friedel-Crafts acylation.

Materials:

-

Thiophene

-

Oxalyl chloride

-

Aluminum chloride (anhydrous)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate (saturated solution)

-

Magnesium sulfate (anhydrous)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in anhydrous dichloromethane.

-

Cool the suspension in an ice bath with stirring.

-

Slowly add a solution of oxalyl chloride in anhydrous dichloromethane to the cooled suspension via a dropping funnel.

-

After the addition is complete, add thiophene dropwise to the reaction mixture, maintaining the low temperature.

-

Once the addition of thiophene is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture in an ice bath and carefully quench by the slow addition of crushed ice, followed by concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Caption: A generalized workflow for the synthesis of this compound.

Chemical Reactivity: A Versatile Intermediate

The diketone functionality of this compound is the primary site of its reactivity.

-

Condensation Reactions: It readily undergoes condensation reactions with amines and other nucleophiles to form imines and more complex heterocyclic structures.[1] This reactivity is crucial for its use as a building block in the synthesis of pharmaceuticals and functional materials.

-

Reduction Reactions: The carbonyl groups can be selectively reduced to the corresponding diol, 1,2-di(thiophen-2-yl)ethane-1,2-diol, using reducing agents like sodium borohydride.[2] This transformation opens up pathways to other classes of compounds.

Applications in Research and Drug Development

The unique electronic and structural features of this compound make it a compound of interest in several scientific domains.

-

Materials Science: As a building block, it is utilized in the synthesis of novel organic semiconductors and functional materials for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[1][2] The thiophene units contribute to the electronic conductivity of the resulting polymers.[2]

-

Medicinal Chemistry: Thiophene-containing compounds are known to exhibit a range of biological activities.[4] this compound serves as a precursor for the synthesis of more complex heterocyclic compounds, which are a vast and important class of molecules in drug discovery.[1] While specific biological activity for this compound is not extensively documented, its derivatives are actively being investigated for potential therapeutic applications.[1][7]

Conclusion

This compound is a chemically significant compound with well-defined physicochemical properties, including a melting point of 81-85 °C. Its versatile reactivity, stemming from the diketone functionality and the presence of thiophene rings, makes it a valuable intermediate in the synthesis of a diverse range of organic materials and potential pharmaceutical agents. The synthetic methodologies are well-established, allowing for its accessible preparation in a laboratory setting. Further exploration of this compound and its derivatives is poised to yield new advancements in both materials science and drug discovery.

References

-

Gök, M., Aly, A. A., & Morsy, N. M. (2019). Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation. Moleküler Biyoloji ve Genetik Dergisi, 3(2), 53-62. [Link]

-

ChemSynthesis. 1,2-dithiophen-2-yl-ethane-1,2-dione. [Link]

-

Khan, W., & Ibrar, A. (2018). Therapeutic importance of synthetic thiophene. Journal of Applied Pharmaceutical Science, 8(1), 124-132. [Link]

-

Di Micco, S., et al. (2020). In Silico-Guided Rational Drug Design and Synthesis of Novel 4-(Thiophen-2-yl)butanamides as Potent and Selective TRPV1 Agonists. Molecules, 25(15), 3456. [Link]

Sources

- 1. Buy this compound | 7333-07-5 [smolecule.com]

- 2. This compound (CAS 7333-07-5) [benchchem.com]

- 3. Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. 2,2'-Thenil | 7333-07-5 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 7. researchgate.net [researchgate.net]

Unlocking the Potential: A Guide to the Electronic Properties of Thiophene-Based Diketones

An In-depth Technical Guide

Abstract

Thiophene-based diketones represent a cornerstone class of organic molecules, uniquely positioned at the intersection of materials science and medicinal chemistry. Their intrinsic donor-acceptor (D-A) architecture, arising from the electron-rich thiophene moiety and the electron-withdrawing diketone core, imparts tunable electronic properties that are critical for next-generation applications. This guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the fundamental electronic characteristics of these compounds. We delve into the crucial structure-property relationships that govern their behavior, detail field-proven experimental and computational methodologies for their characterization, and discuss their application in organic electronics and drug discovery.

The Core Architecture: Understanding the Thiophene-Diketone Synergy

The remarkable functionality of thiophene-based diketones stems from their distinct molecular structure. The thiophene ring, a five-membered heterocycle containing a sulfur atom, is an electron-rich system that readily donates electrons.[1] Conversely, the 1,2-diketone group is a potent electron-withdrawing moiety due to the high electronegativity of its oxygen atoms.[2] When these two components are conjugated within the same molecule, they establish a powerful intramolecular charge-transfer (ICT) character.

This inherent D-A structure is the foundation of their electronic behavior. The electronic properties are primarily dictated by the energy and localization of the Frontier Molecular Orbitals (FMOs):

-

Highest Occupied Molecular Orbital (HOMO): This orbital is typically localized on the electron-rich thiophene donor segment. Its energy level corresponds to the ionization potential—the energy required to remove an electron. A higher HOMO energy level indicates a better electron-donating ability.[3]

-

Lowest Unoccupied Molecular Orbital (LUMO): This orbital is generally centered on the electron-deficient diketone acceptor unit. Its energy level relates to the electron affinity—the energy released when an electron is added. A lower LUMO energy level signifies a stronger electron-accepting character.[3]

-

The HOMO-LUMO Gap (Eg): The energy difference between the HOMO and LUMO levels is the band gap.[4] This gap is the most critical parameter determining the molecule's optical and electronic properties. It dictates the energy of photons the molecule can absorb and its potential as a semiconductor.[4][5]

The ability to chemically modify the donor (thiophene) or acceptor (diketone) units allows for precise tuning of these energy levels, a concept known as band gap engineering.[4] Introducing additional electron-donating groups to the thiophene ring will raise the HOMO level, while enhancing the electron-withdrawing strength of the diketone core will lower the LUMO level; both strategies typically lead to a reduction of the band gap.[3][4] This exquisite control is central to designing materials for specific applications.[6][7]

Synthetic Pathways to Thiophene-Based Diketones

The synthesis of these target molecules leverages well-established organic chemistry reactions. While numerous specific routes exist, they often rely on a few foundational strategies for constructing the thiophene ring or coupling the key fragments.

Core Synthetic Strategies:

-

Paal-Knorr Thiophene Synthesis: This classical method remains a principal route for forming the thiophene ring. It involves the cyclization of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₂S₅) or Lawesson's reagent.[8][] The choice of the starting dicarbonyl allows for the direct installation of various substituents onto the thiophene core.

-

Fiesselmann Thiophene Synthesis: This versatile method involves the reaction of β-keto esters with thioglycolic acid derivatives, providing another reliable route to functionalized thiophenes that can be later elaborated into diketones.[8]

-

Palladium-Catalyzed Cross-Coupling: Modern synthetic chemistry heavily relies on reactions like Suzuki and Stille coupling. These methods are invaluable for linking pre-functionalized thiophene building blocks (e.g., thiophene boronic acids or stannanes) to diketone precursors, offering high yields and excellent functional group tolerance.[2]

The following diagram illustrates a generalized synthetic workflow.

Caption: Generalized workflow for the synthesis and purification of thiophene-based diketones.

Experimental Characterization: From Potential to Performance

A multi-technique approach is essential to fully elucidate the electronic properties of a newly synthesized thiophene-based diketone. Each method provides a different piece of the puzzle, and together they create a comprehensive electronic profile.

Key Experimental Techniques

| Technique | Principle | Key Information Provided |

| Cyclic Voltammetry (CV) | Electrochemical method measuring current response to a triangular potential sweep.[4] | Oxidation (Eox) and reduction (Ered) potentials, used to estimate HOMO and LUMO energy levels.[10] |

| UV-Visible Spectroscopy | Measures absorption of light from ~200-800 nm. | Determines the wavelength of maximum absorption (λmax) and the absorption edge, used to calculate the optical band gap (Egopt).[4] |

| Photoelectron Spectroscopy | Measures kinetic energy of photo-emitted electrons upon irradiation.[11] | Provides a direct measurement of the ionization potential, corresponding to the HOMO energy level.[12] |

| OFET Characterization | Measures current-voltage characteristics of a three-terminal transistor device.[13] | Quantifies charge carrier mobility (µ), the on/off current ratio, and the threshold voltage (Vth).[14] |

Protocol 1: Determination of HOMO/LUMO Levels via Cyclic Voltammetry

-

Causality: The onset oxidation potential (Eox) corresponds to the energy required to remove an electron from the HOMO. This value, when referenced against a known standard like the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, provides a reliable estimate of the HOMO energy level. Similarly, the onset reduction potential (Ered) relates to the energy needed to add an electron to the LUMO.

-

Step-by-Step Methodology:

-

Preparation: Dissolve a small quantity (~1-2 mg) of the thiophene-based diketone in a suitable anhydrous, degassed solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

Cell Assembly: Assemble a three-electrode electrochemical cell: a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel (SCE) reference electrode.

-

Measurement: Purge the solution with an inert gas (N₂ or Ar) for 10-15 minutes. Record the cyclic voltammogram by sweeping the potential from an initial value where no reaction occurs towards positive potentials to observe oxidation, and then towards negative potentials to observe reduction.

-

Calibration: After the measurement, add a small amount of ferrocene as an internal standard and record its voltammogram. The Fc/Fc⁺ redox couple is typically found at +0.64 V vs. SCE.

-

Calculation:

-